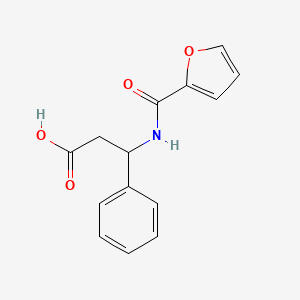

3-(2-Furoylamino)-3-phenylpropanoic acid

Description

Contextualizing 3-(2-Furoylamino)-3-phenylpropanoic Acid within Organic and Medicinal Chemistry Research Paradigms

The structure of this compound is a derivative of phenylpropanoic acid, a class of compounds with significant biological activities. orientjchem.org The core structure consists of a three-carbon propanoic acid chain attached to a phenyl ring. The addition of a 2-furoylamino group at the third carbon position introduces a furan (B31954) ring and an amide linkage, which can significantly influence the molecule's chemical properties and biological activity.

Arylpropionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs). orientjchem.org Ibuprofen and naproxen (B1676952) are famous examples of this class. Research into new derivatives is often aimed at discovering compounds with improved efficacy or novel biological activities. nih.gov The furan moiety, present in this compound, is a common heterocyclic structure in medicinal chemistry, known to be a part of various bioactive molecules. nih.gov

The synthesis of related compounds, such as 3-Aryl-3-(furan-2-yl)propanoic acid derivatives, has been explored through methods like the hydroarylation of 3-(furan-2-yl)propenoic acids. nih.govmdpi.com This suggests that similar synthetic strategies could be employed for the preparation of this compound.

Rationale for Comprehensive Academic Investigation of this compound

The academic investigation of this compound is warranted for several reasons, primarily stemming from the known biological activities of its constituent chemical motifs.

Antimicrobial Potential: Derivatives of 3-Aryl-3-(furan-2-yl)propanoic acid have demonstrated notable antimicrobial activity. nih.govnih.gov For instance, certain compounds in this class have shown efficacy against Candida albicans, Escherichia coli, and Staphylococcus aureus. nih.govnih.gov This provides a strong rationale for investigating the antimicrobial properties of this compound.

Table 2: Antimicrobial Activity of Related Furan-containing Propanoic Acid Derivatives nih.govnih.gov

| Compound | Target Organism | Activity |

| 3-Aryl-3-(furan-2-yl)propenoic acid derivatives | Candida albicans | Good activity at 64 µg/mL |

| 3-Aryl-3-(furan-2-yl)propenoic acid derivatives | Escherichia coli | Suppression |

| 3-Aryl-3-(furan-2-yl)propenoic acid derivatives | Staphylococcus aureus | Suppression |

Other Potential Biological Activities: The broader class of arylpropionic acid derivatives is known for a wide range of biological effects beyond anti-inflammatory action, including antibacterial, anticonvulsant, and anticancer activities. orientjchem.org The unique combination of the furoyl and phenyl groups in this compound could lead to novel pharmacological profiles.

The amide linkage in the molecule also offers a site for further chemical modification, allowing for the synthesis of a library of related compounds for structure-activity relationship (SAR) studies. These studies are crucial in medicinal chemistry for optimizing lead compounds to enhance their therapeutic properties.

Properties

IUPAC Name |

3-(furan-2-carbonylamino)-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4/c16-13(17)9-11(10-5-2-1-3-6-10)15-14(18)12-7-4-8-19-12/h1-8,11H,9H2,(H,15,18)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMPXOXNLAORIRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3 2 Furoylamino 3 Phenylpropanoic Acid

Retrosynthetic Analysis of 3-(2-Furoylamino)-3-phenylpropanoic Acid

A retrosynthetic analysis of this compound identifies the central amide bond as the most logical point for disconnection. This C-N bond cleavage simplifies the target molecule into two primary synthons: 3-amino-3-phenylpropanoic acid and an activated form of furan-2-carboxylic acid.

This approach is strategically sound as it breaks down the complex target into readily available or synthetically accessible precursors. The 3-amino-3-phenylpropanoic acid fragment provides the core amino acid backbone, while furan-2-carboxylic acid serves as the acyl donor. The forward synthesis, therefore, hinges on the effective coupling of these two components.

Established Synthetic Routes to this compound

The construction of this compound is primarily achieved through the strategic formation of an amide linkage between its constituent precursors. This involves established protocols for synthesizing the backbone and functionalizing the acyl donor.

Amide Bond Formation Strategies in this compound Synthesis

The formation of the amide bond between the amine group of 3-amino-3-phenylpropanoic acid and the carboxyl group of furan-2-carboxylic acid is the crucial step in the synthesis. This transformation typically requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine. Several standard coupling reagents are employed for this purpose, each with its own advantages in terms of yield, reaction conditions, and suppression of side reactions. researchgate.netresearchgate.net

Common strategies include the use of carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or uronium/aminium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). researchgate.netmdpi.com These reagents react with the carboxylic acid to form a highly reactive intermediate that is readily attacked by the amine. Another approach involves converting the furan-2-carboxylic acid into a more reactive derivative, such as an acyl chloride or an activated ester, prior to its reaction with the amine component. researchgate.net Microwave-assisted conditions have also been shown to be effective for the synthesis of amides containing furan (B31954) rings, often leading to shorter reaction times and improved yields. researchgate.net

| Coupling Reagent | Description |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | A water-soluble carbodiimide (B86325) commonly used to activate carboxylic acids for amide bond formation. researchgate.net |

| HATU | A uronium-based coupling agent known for its high efficiency and low rates of racemization in peptide synthesis. mdpi.com |

| DMT/NMM/TsO⁻ | A combination of reagents used in microwave-assisted synthesis of furan amides. researchgate.net |

| Triphenylphosphine/CCl₄ | An organocatalytic system for mediating amide bond formation. rsc.org |

Approaches to the 3-Phenylpropanoic Acid Backbone Precursors

The key precursor for the backbone of the target molecule is 3-amino-3-phenylpropanoic acid. nih.gov This β-amino acid can be synthesized through various methods. One common industrial route involves the reaction of benzaldehyde (B42025) with malonic acid and ammonium (B1175870) acetate (B1210297) in a one-pot process. google.com This method provides the racemic form of 3-amino-3-phenylpropanoic acid, also known as DL-β-Phenylalanine. nih.govbiosynth.com

Alternative approaches to related 3-phenylpropanoic acid structures include the hydrogenation of cinnamaldehyde (B126680) to form 3-phenylpropanal, which is subsequently oxidized to 3-phenylpropionic acid. google.com Modifications of arylacetonitriles, such as through methylation with dimethyl carbonate followed by hydrolysis, also provide a pathway to substituted phenylpropionic acids. orgsyn.org

| Precursor | Synthetic Approach | Starting Materials |

| DL-3-Amino-3-phenylpropanoic acid | One-pot condensation reaction. google.com | Benzaldehyde, Malonic acid, Ammonium acetate. google.com |

| 3-Phenylpropionic acid | Hydrogenation followed by oxidation. google.com | Cinnamaldehyde. google.com |

| 2-Phenylpropionic acid | Methylation of arylacetonitrile followed by hydrolysis. orgsyn.org | Phenylacetonitrile, Dimethyl carbonate. orgsyn.org |

Furan-2-carboxylic Acid Functionalization in this compound Synthesis

Furan-2-carboxylic acid, the acyl donor in the synthesis, must be activated to facilitate amide bond formation. ontosight.ai As mentioned, this is often achieved in situ using coupling reagents. researchgate.net Alternatively, it can be converted to a more reactive species. For instance, treatment with thionyl chloride or oxalyl chloride would convert the carboxylic acid to furan-2-carbonyl chloride. This acyl chloride is highly electrophilic and reacts readily with the amine of the 3-amino-3-phenylpropanoic acid backbone.

Furthermore, research into the regioselective monoamidation of furan-2,5-dicarboxylic acid demonstrates sophisticated methods for controlling the reactivity of furan-based carboxylic acids. researchgate.net By using coupling reagents like O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (B81430) (TBTU), it is possible to selectively activate one carboxyl group over another, a principle that underscores the controlled functionalization of furan derivatives. researchgate.net

Novel and Emerging Synthetic Methodologies for this compound and Analogues

While the core synthesis relies on established amide coupling, new methodologies are emerging for the synthesis of related structures and analogues. For instance, a novel method for synthesizing 3-aryl-3-(furan-2-yl)propanoic acid derivatives has been developed based on the hydroarylation of the carbon-carbon double bond of 3-(furan-2-yl)propenoic acids. nih.govnih.gov This reaction proceeds under superelectrophilic activation using strong Brønsted or Lewis acids like triflic acid (TfOH) or aluminum chloride (AlCl₃), respectively. nih.govmdpi.com This approach allows for the direct formation of the 3-aryl-3-(furan-2-yl)propanoic acid skeleton from different precursors.

Additionally, palladium-catalyzed decarbonylative/acylative Sonogashira cross-coupling reactions using biomass-derived 2,5-furandicarbonyl dichloride offer a modern route to unsymmetrically disubstituted furans. acs.org While not a direct synthesis of the target molecule, this technology represents an advanced strategy for functionalizing the furan ring, which could be adapted to create a diverse library of analogues.

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

The synthesis of specific enantiomers of this compound is of significant interest, particularly for pharmaceutical applications. The carbon atom bearing the amino and phenyl groups is a chiral center. A stereoselective synthesis would aim to produce either the (R) or (S) enantiomer selectively.

The most direct approach to achieving this is to utilize a chiral building block. Commercially available enantiopure forms of 3-amino-3-phenylpropanoic acid, such as (S)-3-Amino-3-phenylpropanoic acid, serve as ideal starting materials. tcichemicals.com By employing such a precursor, the stereochemistry is already set at the chiral center. The subsequent amide coupling with furan-2-carboxylic acid must then be performed under conditions that prevent racemization. The use of modern coupling reagents like HATU is often preferred in these cases due to their ability to minimize the loss of stereochemical integrity. mdpi.com

Another strategy involves starting from readily available chiral amino acids, such as L-phenylalanine. A sequence of stereospecific reactions, potentially involving diazotization followed by nucleophilic substitution with retention of configuration, could be envisioned to convert the α-amino acid to the desired β-amino acid precursor. researchgate.net

Application of Green Chemistry Principles in this compound Synthesis

The synthesis of N-acyl amino acids, such as this compound, traditionally involves methods that may utilize hazardous reagents and generate significant waste. The application of green chemistry principles aims to mitigate these issues by focusing on atom economy, use of renewable feedstocks, and employment of environmentally benign catalysts and solvents.

Enzymatic Synthesis: One of the most promising green approaches for the synthesis of N-acyl amino acids is the use of enzymes. Lipases are particularly effective for catalyzing the amidation reaction between an amine and a carboxylic acid or its ester. For the synthesis of this compound, a potential enzymatic route would involve the reaction of 3-amino-3-phenylpropanoic acid with a furoic acid ester, catalyzed by an immobilized lipase. This method offers high selectivity, mild reaction conditions, and the use of a biodegradable catalyst.

Catalytic Amidation in Green Solvents: Another green strategy involves the direct amidation of 3-phenylpropanoic acid derivatives with 2-furoyl chloride or 2-furoic acid itself, using a reusable catalyst in a green solvent. Catalysts such as boric acid or iron(III) chloride have been shown to be effective for direct amidation reactions. sciepub.commdpi.comresearchgate.net Performing these reactions in bio-based solvents or under solvent-free conditions further enhances the green credentials of the synthesis. Microwave-assisted synthesis can also be employed to reduce reaction times and energy consumption. nih.govresearchgate.net

Below is a table summarizing potential green synthetic approaches for this compound.

| Green Chemistry Approach | Key Principles Applied | Potential Advantages |

| Enzymatic Synthesis | Use of Biocatalysts, Mild Conditions | High selectivity, Biodegradable catalyst, Reduced energy consumption |

| Catalytic Amidation | Atom Economy, Use of Catalysis | High yields, Reusable catalyst, Potential for solvent-free conditions |

| Microwave-Assisted Synthesis | Energy Efficiency | Reduced reaction times, Increased yields |

Chemical Reactivity and Transformations of this compound

The chemical reactivity of this compound is dictated by its constituent functional groups: a carboxylic acid, an amide, a furan ring, and a phenyl ring.

Functional Group Interconversions of the Compound

The functional groups within this compound can be interconverted to synthesize a variety of derivatives.

Carboxylic Acid Group: The carboxylic acid moiety is a versatile handle for various transformations.

Esterification: The carboxylic acid can be readily converted to its corresponding esters (e.g., methyl, ethyl) by reaction with an alcohol in the presence of an acid catalyst or by using coupling agents like Mukaiyama's reagent. nih.govresearchgate.netresearchgate.net

Amide Formation: The carboxylic acid can be activated and reacted with various amines to form a new amide bond, leading to a diverse library of derivatives. libretexts.orgresearchgate.netorganic-chemistry.org

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride.

Decarboxylation: Under certain conditions, such as photoredox catalysis, the carboxylic acid group can be removed to yield the corresponding N-(1-phenylethyl)-2-furamide. acs.orgresearchgate.net

Amide Group: The amide bond is generally stable but can undergo specific transformations.

Hydrolysis: The amide bond can be cleaved under strong acidic or basic conditions to yield 2-furoic acid and 3-amino-3-phenylpropanoic acid. nih.govacs.orgresearchgate.net

Reduction: The amide carbonyl can be reduced to a methylene (B1212753) group using strong reducing agents, yielding the corresponding secondary amine.

Furan Ring: The furan ring can participate in several reactions characteristic of electron-rich aromatic systems.

Diels-Alder Reaction: The furan moiety can act as a diene in Diels-Alder reactions with suitable dienophiles, such as maleimides, to form bicyclic adducts. This reaction is a powerful tool for constructing complex molecular architectures and can often be performed under green conditions, for instance, in water. researchgate.netnih.govnih.govrsc.orgtudelft.nl

Electrophilic Aromatic Substitution: The furan ring can undergo electrophilic substitution reactions, although the conditions must be carefully controlled to avoid ring opening.

The following table outlines some key functional group interconversions of this compound.

| Functional Group | Transformation | Reagents and Conditions | Product Functional Group |

| Carboxylic Acid | Esterification | Alcohol, Acid Catalyst | Ester |

| Carboxylic Acid | Amidation | Amine, Coupling Agent | Amide |

| Carboxylic Acid | Reduction | LiAlH₄ | Primary Alcohol |

| Amide | Hydrolysis | Strong Acid/Base | Carboxylic Acid, Amine |

| Furan Ring | Diels-Alder Reaction | Dienophile, Heat or Catalyst | Bicyclic Ether |

Derivatization Strategies for Enhanced Research Utility

For analytical purposes, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), derivatization of this compound is often necessary to improve its volatility, thermal stability, and detectability.

Esterification for GC Analysis: The carboxylic acid group can be converted into a more volatile ester, typically a methyl or ethyl ester, for GC analysis. This can be achieved using reagents like diazomethane (B1218177) or by acid-catalyzed esterification. researchgate.networdpress.com

Silylation for GC Analysis: Both the carboxylic acid and the N-H of the amide can be silylated using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to produce volatile derivatives suitable for GC-MS analysis. nih.govnih.govsigmaaldrich.comresearchgate.netunina.it

Derivatization for HPLC Analysis: For HPLC analysis, derivatization is often employed to introduce a chromophore or fluorophore to enhance UV or fluorescence detection. The carboxylic acid can be reacted with a labeling reagent, such as a phenacyl bromide derivative, to form a UV-active ester. nih.govnih.gov

This table summarizes common derivatization strategies for the analytical determination of this compound.

| Analytical Technique | Derivatization Strategy | Reagent Example | Target Functional Group |

| Gas Chromatography (GC) | Esterification | Diazomethane | Carboxylic Acid |

| Gas Chromatography (GC) | Silylation | BSTFA/MSTFA | Carboxylic Acid, Amide N-H |

| High-Performance Liquid Chromatography (HPLC) | UV-Active Ester Formation | 2,4'-Dibromoacetophenone | Carboxylic Acid |

Advanced Structural Characterization and Stereochemical Aspects of 3 2 Furoylamino 3 Phenylpropanoic Acid

Spectroscopic Analysis for Elucidating the Structure of 3-(2-Furoylamino)-3-phenylpropanoic Acid

Spectroscopic techniques are pivotal in confirming the molecular structure, assessing purity, and identifying impurities of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR would provide a detailed map of the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the phenyl, furoyl, and propanoic acid moieties. The phenyl protons would typically appear as a multiplet in the aromatic region (δ 7.0-7.5 ppm). The protons of the furan (B31954) ring, part of the furoyl group, would also resonate in the aromatic region, likely between δ 6.5 and 7.5 ppm, with characteristic coupling patterns. The methine proton (CH) of the propanoic acid backbone, being adjacent to both the phenyl and the nitrogen atom, would likely appear as a multiplet at a downfield chemical shift. The methylene (B1212753) protons (CH₂) of the propanoic acid would present as a complex multiplet due to diastereotopicity, arising from the adjacent chiral center. The amide (NH) and carboxylic acid (OH) protons would appear as broad singlets, with their chemical shifts being concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data. The carbonyl carbons of the carboxylic acid and the amide would resonate at the most downfield positions (typically δ 170-180 ppm). The aromatic carbons of the phenyl and furoyl groups would appear in the δ 110-140 ppm range. The methine and methylene carbons of the propanoic acid chain would be found in the aliphatic region of the spectrum. The precise chemical shifts would be influenced by the electronic environment of each carbon atom.

Purity assessment can be achieved by integrating the signals in the ¹H NMR spectrum and by the absence of extraneous peaks in both ¹H and ¹³C NMR spectra.

Anticipated ¹H NMR Data:

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Phenyl-H | 7.0 - 7.5 | m |

| Furoyl-H | 6.5 - 7.5 | m |

| CH (propanoic) | Downfield | m |

| CH₂ (propanoic) | Mid-field | m |

| NH (amide) | Variable | br s |

Anticipated ¹³C NMR Data:

| Carbons | Expected Chemical Shift (ppm) |

|---|---|

| C=O (acid) | 170 - 180 |

| C=O (amide) | 170 - 180 |

| Aromatic C | 110 - 140 |

| CH (propanoic) | Aliphatic region |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid. The C=O stretching of the carboxylic acid would appear around 1700-1725 cm⁻¹. The amide N-H stretching would be observed around 3300 cm⁻¹, and the amide C=O (Amide I band) would be present around 1650 cm⁻¹. The C-N stretching and N-H bending (Amide II band) would appear in the 1500-1600 cm⁻¹ region. Aromatic C-H stretching would be seen above 3000 cm⁻¹, and C=C stretching of the aromatic rings would be in the 1450-1600 cm⁻¹ range.

Key IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| O-H (Carboxylic Acid) | 2500 - 3300 (broad) |

| C=O (Carboxylic Acid) | 1700 - 1725 |

| N-H (Amide) | ~3300 |

| C=O (Amide I) | ~1650 |

| Aromatic C-H | >3000 |

X-ray Crystallography of this compound and Related Compounds

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state, offering insights into its conformation, stereochemistry, and intermolecular interactions.

Polymorphism and Crystal Engineering Studies

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical aspect in the solid-state characterization of pharmaceutical compounds. Different polymorphs can exhibit varying physical properties. For this compound, the presence of flexible bonds and multiple hydrogen bond donors and acceptors suggests a propensity for polymorphism.

Crystal engineering studies would focus on designing and synthesizing different crystalline forms with desired properties. This could involve co-crystallization with other molecules to form novel solid-state structures with tailored characteristics. The interplay of hydrogen bonding and π-π stacking interactions would be a key focus in these studies.

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

The crystal structure of this compound would be stabilized by a network of intermolecular interactions. Hydrogen bonding would be the most significant of these. The carboxylic acid group is a strong hydrogen bond donor and acceptor and is likely to form dimers with neighboring molecules via O-H···O hydrogen bonds. The amide group also provides a hydrogen bond donor (N-H) and acceptor (C=O), which can participate in forming chains or sheets within the crystal lattice.

In addition to hydrogen bonding, π-π stacking interactions between the phenyl and/or furoyl rings of adjacent molecules could also play a crucial role in the crystal packing. The analysis of these non-covalent interactions is essential for understanding the stability and physical properties of the crystalline solid.

Stereochemical Purity and Chiral Analysis of this compound

The stereochemical integrity of this compound is a critical determinant of its chemical and biological properties. As a chiral molecule, it can exist as enantiomers and potentially diastereomers, making the determination of its stereochemical purity essential for research and application. The precise three-dimensional arrangement of its atoms influences its interactions with other chiral molecules, a fundamental aspect of molecular recognition.

Methodologies for Enantiomeric and Diastereomeric Excess Determination

The quantitative analysis of stereoisomers in a mixture of this compound is achieved through various analytical techniques. The primary goal is to determine the enantiomeric excess (ee) and diastereomeric excess (de), which indicate the purity of a stereoisomer in a mixture.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful and widely used method for separating enantiomers. nih.gov This technique can be approached in two primary ways:

Direct Methods: These involve the use of a chiral stationary phase (CSP). The enantiomers of this compound would interact differently with the CSP, leading to different retention times and thus separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for a wide range of chiral compounds. nih.gov The choice of mobile phase, typically a mixture of alkanes and alcohols, is optimized to achieve the best separation. mdpi.com

Indirect Methods: This approach involves derivatizing the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers. chiralpedia.com These diastereomers have different physical properties and can be separated on a standard achiral HPLC column. chiralpedia.com For this compound, the carboxylic acid or amine group could be targeted for derivatization.

Below is a table illustrating a hypothetical chiral HPLC separation for the enantiomers of this compound.

Table 1: Illustrative Chiral HPLC Separation Parameters for this compound Enantiomers

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Hexane/Isopropanol (90:10 v/v) with 0.1% Trifluoroacetic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (R-enantiomer) | 8.5 min |

| Retention Time (S-enantiomer) | 10.2 min |

Note: This data is illustrative and serves to provide a conceptual example.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is another valuable tool for assessing stereochemical purity.

Chiral Solvating Agents (CSAs): In the presence of a CSA, the enantiomers of this compound can form transient diastereomeric complexes that exhibit different chemical shifts in the NMR spectrum. This allows for the quantification of the enantiomeric ratio by integrating the distinct signals.

Chiral Derivatizing Agents (CDAs): Similar to the indirect HPLC method, reacting the compound with a CDA can lead to diastereomers with distinguishable NMR spectra.

2D NMR Techniques: Advanced techniques like Correlation Spectroscopy (COSY) can provide detailed information about the connectivity of atoms, which is useful in assigning the relative stereochemistry of diastereomers. longdom.org

X-ray Crystallography: For crystalline materials, single-crystal X-ray diffraction provides unambiguous determination of the absolute stereochemistry. By analyzing the diffraction pattern of a single crystal, a three-dimensional model of the molecule can be generated, revealing the precise spatial arrangement of its atoms. This technique was used to determine the structure of a related compound, 2-(3-benzoylthioureido)-3-phenylpropanoic acid. researchgate.net

Impact of Stereochemistry on Molecular Recognition and Research Outcomes

The specific stereochemistry of this compound is paramount in the context of molecular recognition, which is the basis for many biological and chemical processes. The spatial orientation of the furoylamino group, the phenyl group, and the carboxylic acid will dictate how the molecule fits into the active site of an enzyme or a receptor.

Biological Activity: In a biological system, it is common for one enantiomer to exhibit the desired therapeutic effect, while the other may be inactive or even cause adverse effects. Therefore, understanding and controlling the stereochemistry is crucial in drug discovery and development.

Chemical Synthesis: In asymmetric synthesis, the stereochemistry of starting materials and catalysts determines the stereochemical outcome of the final product. The use of enantiomerically pure this compound as a building block would be essential for the synthesis of more complex chiral molecules.

Material Science: The stereochemistry of molecules can also influence their self-assembly and the properties of the resulting materials. For instance, enantiomerically pure compounds can form different crystalline structures compared to their racemic mixtures, which can affect properties like solubility and melting point.

The table below summarizes the potential implications of stereochemistry on the research outcomes for this compound.

Table 2: Influence of Stereochemistry on Research Applications of this compound

| Field of Research | Implication of Stereochemistry |

| Pharmacology | Differential binding to biological targets, leading to variations in efficacy and toxicity between stereoisomers. |

| Asymmetric Catalysis | Use as a chiral ligand or building block where its specific 3D structure is critical for inducing stereoselectivity in chemical reactions. |

| Crystal Engineering | The formation of distinct crystal lattices for enantiopure versus racemic forms, impacting physical properties of the solid state. |

Theoretical and Computational Investigations of 3 2 Furoylamino 3 Phenylpropanoic Acid

Quantum Chemical Studies of 3-(2-Furoylamino)-3-phenylpropanoic Acid

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic properties and geometric preferences of a molecule at the atomic level.

Electronic Structure and Molecular Orbital Analysis

An analysis of the electronic structure of this compound would reveal the distribution of electrons and identify the regions most susceptible to electrophilic or nucleophilic attack. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions.

For a molecule with multiple aromatic systems and heteroatoms like this compound, the HOMO is likely to be localized on the electron-rich furan (B31954) and phenyl rings, as well as the non-bonding orbitals of the oxygen and nitrogen atoms. The LUMO, conversely, would be expected to be distributed over the carbonyl groups and the aromatic rings, indicating their capacity to accept electrons. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Properties of this compound Calculated at the B3LYP/6-31G(d) Level of Theory

| Molecular Orbital | Energy (eV) | Primary Localization |

| HOMO | -6.5 | Furan Ring, Phenyl Ring |

| LUMO | -1.8 | Carbonyl Groups, Phenyl Ring |

| HOMO-LUMO Gap | 4.7 | - |

Note: The data in this table is representative and based on typical values for similar organic molecules.

Conformational Analysis and Energetics

The flexibility of this compound arises from the rotation around several single bonds, including the bonds connecting the phenyl and furan rings to the propanoic acid backbone. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule and the energy barriers between them.

By systematically rotating the dihedral angles of key bonds and calculating the corresponding energies, a potential energy surface can be constructed. This analysis would likely reveal several low-energy conformers, with the most stable one being a balance of steric hindrance and favorable intramolecular interactions, such as hydrogen bonding between the amide proton and the carboxylic acid group.

Table 2: Hypothetical Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (Phenyl-Cα-Cβ-Carboxyl) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | 60° | 0.0 |

| 2 | 180° | 1.5 |

| 3 | -60° | 2.1 |

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Dynamics Simulations and Computational Modeling of this compound

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of a molecule over time, offering insights into its conformational flexibility and interactions with its environment, such as a solvent. For this compound, an MD simulation in an aqueous environment would be particularly informative.

Such a simulation would likely show that the molecule is not static but rather samples a range of conformations around the low-energy states identified by quantum chemical calculations. The simulation could also reveal the nature of the interactions between the molecule and surrounding water molecules, highlighting the formation of hydrogen bonds with the carbonyl, amide, and carboxylic acid groups. This information is crucial for understanding the solubility and bioavailability of the compound.

Furthermore, computational modeling can be used to predict various physicochemical properties.

Table 3: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Weight | 259.26 g/mol |

| LogP | 1.8 |

| Polar Surface Area | 78.5 Ų |

| Number of Hydrogen Bond Donors | 2 |

| Number of Hydrogen Bond Acceptors | 4 |

Note: These values are based on standard computational prediction algorithms.

In Silico Predictions for Research Applications of this compound

Computational methods can be employed to predict the potential biological activities and chemical reactivity of a molecule, guiding further experimental investigation.

Ligand-Protein Docking for Non-clinical Target Identification and Binding Mode Analysis

Given its structural motifs, this compound could potentially interact with a variety of biological targets. Ligand-protein docking is a computational technique used to predict the preferred orientation of a molecule when bound to a protein target. By screening the compound against a library of protein structures, potential biological targets can be identified.

For instance, the phenylpropanoic acid moiety suggests potential interactions with enzymes that recognize amino acids or their derivatives. The furan and amide components could also contribute to specific binding interactions. Docking studies would provide a binding affinity score and a detailed view of the interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's active site.

Table 4: Hypothetical Docking Scores of this compound with Potential Protein Targets

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Cyclooxygenase-2 (COX-2) | -8.2 | Arg120, Tyr355, Ser530 |

| Matrix Metalloproteinase-9 (MMP-9) | -7.5 | His226, Glu227, Pro241 |

| Histone Deacetylase 1 (HDAC1) | -7.1 | His142, Tyr305 |

Note: The data in this table is for illustrative purposes and does not represent experimentally validated interactions.

Reaction Mechanism Predictions and Catalytic Pathway Investigations

Computational chemistry can be used to elucidate the mechanisms of chemical reactions, including the synthesis of this compound. For example, the formation of the amide bond between 3-amino-3-phenylpropanoic acid and 2-furoyl chloride could be modeled to determine the reaction pathway, identify transition states, and calculate activation energies.

Furthermore, investigations into potential catalytic pathways for the synthesis or degradation of the furan ring could be explored. Such studies would be valuable for optimizing synthetic routes and understanding the metabolic fate of the compound.

Structure Activity Relationship Sar Studies and Derivative Design Based on 3 2 Furoylamino 3 Phenylpropanoic Acid

Design Principles for Derivatives and Analogues of 3-(2-Furoylamino)-3-phenylpropanoic Acid

The design of derivatives and analogues of this compound is guided by established medicinal chemistry principles. The goal is to understand how specific structural modifications influence the compound's interaction with its biological target, thereby affecting its efficacy and selectivity. Key to this process is the independent or combined modification of the three main structural components of the molecule.

Modifications on the 2-Furoyl Moiety for SAR Exploration

The 2-furoyl group, a five-membered aromatic ring containing an oxygen atom, offers several avenues for modification to explore the SAR. The furan (B31954) ring is a bioisostere of the benzene ring and can engage in various non-covalent interactions, including hydrogen bonding and π-π stacking.

Key modifications can include:

Substitution on the Furan Ring: Introducing small electron-donating or electron-withdrawing groups at positions 3, 4, or 5 of the furan ring can alter its electronic properties and steric profile. For instance, a methyl group might enhance hydrophobic interactions, while a halogen could introduce a potential halogen bond.

Replacement of the Furan Ring: The furan ring can be replaced with other five- or six-membered heterocyclic or carbocyclic rings to probe the importance of the heteroatom and the ring size. Isosteric replacements like thiophene, pyrrole, or even a phenyl group can reveal critical information about the necessary electronic and steric features for activity.

These changes are designed to fine-tune the electronic and steric properties of this part of the molecule to achieve optimal interactions with a biological target.

Alterations of the Phenyl Group for Modulating Interactions

The phenyl group is a crucial component that often contributes to the molecule's ability to bind to its target through hydrophobic and aromatic interactions. Modifications to this group can significantly impact binding affinity and selectivity.

Common alterations include:

Positional Isomerism: Moving the substituent from one position to another (ortho, meta, para) can drastically alter the molecule's conformation and how it fits into a binding pocket.

Substitution Patterns: Introducing a variety of substituents on the phenyl ring can modulate its lipophilicity, electronic nature, and steric bulk. For example, adding a hydroxyl group could introduce a new hydrogen bond donor/acceptor, while a trifluoromethyl group would increase lipophilicity and potentially block metabolic pathways.

The following table illustrates potential modifications to the phenyl group and their intended effects:

| Position of Substitution | Substituent | Potential Effect on Interaction |

| Para (4-position) | -Cl, -F | Introduces halogen bonding, alters electronics |

| Meta (3-position) | -OCH3, -OH | Modulates hydrogen bonding capacity |

| Ortho (2-position) | -CH3 | Creates steric hindrance, influences conformation |

Variations at the Propanoic Acid Backbone for Conformational and Electronic Effects

Modifications to this backbone can involve:

Homologation: Extending or shortening the carbon chain can alter the distance between the key pharmacophoric groups (the furoylamino and phenyl moieties and the carboxylic acid).

Constraining the Conformation: Introducing cyclic structures or double bonds into the backbone can reduce the molecule's flexibility. This conformational constraint can lead to a more favorable binding entropy and increased selectivity for the target.

Modification of the Carboxylic Acid: The carboxylic acid group is often a key interaction point. It can be esterified to create a prodrug or replaced with other acidic bioisosteres like tetrazoles or phosphonic acids to improve metabolic stability or cell permeability.

Stereoisomeric Effects on Structure-Activity Relationships within the Series

The carbon atom to which the phenyl and furoylamino groups are attached is a chiral center, meaning that this compound can exist as two enantiomers (R and S). It is common in pharmacology for one enantiomer to be significantly more active than the other, as biological targets are themselves chiral.

The differential activity of stereoisomers arises from the fact that only one enantiomer may be able to orient its key binding groups in the correct three-dimensional arrangement to interact effectively with the target. Therefore, the synthesis and biological evaluation of individual enantiomers are crucial for a complete understanding of the SAR and for the development of a potentially more potent and selective therapeutic agent.

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Analogues

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For analogues of this compound, a QSAR model could be developed to predict the activity of newly designed molecules before they are synthesized, thus saving time and resources.

The development of a QSAR model typically involves:

Data Collection: A dataset of analogues with their corresponding biological activities is compiled.

Descriptor Calculation: A variety of molecular descriptors are calculated for each analogue. These can be electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), or topological.

Model Building: Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are used to create a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

A hypothetical QSAR equation might look like:

Biological Activity = c1(LogP) + c2(Dipole Moment) - c3*(Molecular Weight) + C

Where c1, c2, and c3 are coefficients and C is a constant. This equation would suggest that higher lipophilicity (LogP) and a larger dipole moment are beneficial for activity, while a higher molecular weight is detrimental.

Application of Combinatorial Chemistry and High-Throughput Screening in Derivative Discovery

Combinatorial chemistry is a powerful synthetic strategy that allows for the rapid creation of a large number of different but structurally related molecules, known as a chemical library. This approach, when coupled with high-throughput screening (HTS), can accelerate the discovery of new derivatives of this compound with desired biological properties.

The process would involve:

Library Design: A library of derivatives would be designed to systematically explore the effects of different substituents on the 2-furoyl moiety, the phenyl group, and the propanoic acid backbone.

Solid-Phase or Solution-Phase Synthesis: The library would be synthesized using automated techniques, often on a solid support to simplify purification.

High-Throughput Screening: The entire library of compounds would be rapidly tested for biological activity using automated, miniaturized assays.

Hit Identification and Optimization: The most active compounds, or "hits," from the screen would be identified. These hits would then serve as the starting point for further optimization through more traditional medicinal chemistry approaches to improve their potency, selectivity, and pharmacokinetic properties.

This integrated approach of rational design, computational modeling, combinatorial synthesis, and high-throughput screening provides a comprehensive platform for the efficient discovery and development of novel therapeutic agents based on the this compound scaffold.

Mechanistic Investigations of Biological Interactions of 3 2 Furoylamino 3 Phenylpropanoic Acid Non Clinical Focus

Exploration of Molecular Targets and Pathways Interacted with by 3-(2-Furoylamino)-3-phenylpropanoic Acid and its Analogues (In Vitro and In Silico)

The interaction of a compound with specific molecular targets is fundamental to its biological activity. For analogues of this compound, investigations have pointed towards interactions with enzymes and receptors, which can be explored through various assays and computational methods.

Enzyme Inhibition/Activation Studies

Enzymes are critical targets for many bioactive compounds. Studies on analogues of this compound have revealed interactions with specific enzymes.

One key analogue, 3-phenylpropanoic acid (3-PPA), is known to be a metabolite that interacts with acyl-CoA dehydrogenases. nih.gov Specifically, its CoA ester, 3-phenylpropionyl-CoA, has been identified as a substrate for medium-chain acyl-CoA dehydrogenase (MCAD). In vitro studies using purified rat and human liver acyl-CoA dehydrogenases demonstrated that MCAD is the primary enzyme that effectively dehydrogenates 3-phenylpropionyl-CoA, producing trans-cinnamoyl-CoA. nih.gov The kinetic parameters for this interaction with human MCAD were determined, indicating a specific enzymatic basis for the metabolism of this compound. nih.gov

Table 1: Steady-State Kinetics of 3-Phenylpropionyl-CoA with Human MCAD nih.gov| Parameter | Value |

|---|---|

| Km | 50 µM |

| Product | trans-cinnamoyl-CoA |

Furthermore, in silico molecular docking studies on more complex propanoic acid derivatives have suggested potential interactions with other key enzymes. For instance, studies on 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, which share the propanoic acid scaffold, proposed that these compounds may interact with human SIRT2 and EGFR, two important targets in cancer research. mdpi.com

Receptor Binding Assays for Mechanistic Elucidation

Receptor binding assays are essential tools for identifying and characterizing the interaction of compounds with specific cellular receptors. nih.gov These assays, often using radiolabeled ligands, can determine the binding affinity (Kd) and density (Bmax) of a compound for a receptor, or its ability to displace a known ligand (IC₅₀ or Kᵢ). nih.govnih.gov

Research into analogues of 3-(2-aminocarbonylphenyl)propanoic acid has demonstrated their potential as potent and selective antagonists for the prostaglandin (B15479496) EP3 receptor. nih.gov A series of these compounds were synthesized and evaluated for their binding affinity to EP1-4 receptors. Through competitive inhibition binding assays, specific analogues were identified that showed high selectivity and antagonist activity for the EP3 receptor, a G-protein coupled receptor (GPCR) involved in various physiological processes. nih.gov

Protein-Ligand Interaction Analysis via Biophysical Methods

To understand the precise nature of a compound's interaction with its protein target at an atomic level, various biophysical methods are employed. nih.gov These techniques provide detailed information on the binding thermodynamics, kinetics, and structural changes involved in complex formation. numberanalytics.comnottingham.ac.uk

Commonly used biophysical methods include:

X-ray Crystallography and Nuclear Magnetic Resonance (NMR) Spectroscopy: These are powerful techniques for determining the three-dimensional structure of a protein-ligand complex, revealing specific contact points like hydrogen bonds and hydrophobic interactions. nottingham.ac.uknih.gov

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy (ΔH), and entropy (ΔS). numberanalytics.com

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that measures the binding kinetics (association and dissociation rate constants, kₐ and kₔ) in real-time. nih.gov

In conjunction with these experimental methods, computational modeling and molecular dynamics simulations are increasingly used to predict binding modes and affinities, guiding the design and optimization of new compounds. numberanalytics.comnih.gov While specific biophysical data for this compound is not available, these methods represent the standard approach for elucidating the detailed molecular interactions of its analogues with their protein targets.

Cellular and Subcellular Research Models for Investigating this compound Activities (Non-mammalian and specific non-clinical mammalian cell lines only)

Cellular and subcellular models are crucial for understanding the biological effects of a compound in a physiological context, bridging the gap between molecular interactions and whole-organism responses.

Microbial Systems Studies

The structural backbone of the target compound, 3-phenylpropanoic acid (3-PPA), has been shown to have significant effects in microbial systems, particularly on the cellulolytic rumen bacterium Ruminococcus albus.

Studies have demonstrated that 3-PPA acts as a growth factor for Ruminococcus albus, stimulating both the rate of growth and cellulose (B213188) digestion. asm.org Its presence markedly affects the bacterium's morphology and the localization of its cellulase (B1617823) enzymes. nih.govnih.gov In the presence of 3-PPA, R. albus develops a distinct ruthenium red-staining capsule and produces substantial amounts of cell-bound cellulase. nih.govnih.gov In contrast, when deprived of 3-PPA, the cells lack this capsule, and the cellulase enzymes are found primarily in soluble, extracellular forms. nih.gov This suggests that 3-PPA is crucial for the proper assembly and function of the cell surface and its digestive enzymes in this bacterium. asm.org

Table 2: Effect of 3-Phenylpropanoic Acid (PPA) on Ruminococcus albus nih.govnih.govasm.org| Condition | Observed Effect |

|---|---|

| PPA-Grown Bacteria | Presence of a lobed cell capsule. |

| Cellulase is primarily cell-bound. | |

| Improved affinity for and hydrolysis of cellulose. asm.org | |

| PPA-Deprived Bacteria | Little or no cell capsule observed. |

| Cellulase is primarily found in soluble, extracellular forms. |

Other studies have focused on the biodegradation of 3-PPA by bacteria isolated from wastewater treatment plants, such as Sphingopyxis granuli and Pseudomonas citronellolis, which can mineralize the compound through specific catabolic pathways, converting it to intermediates like cinnamic acid and catechol. nih.govresearchgate.netmdpi.com Additionally, related furan-containing analogues, such as 3-aryl-3-(furan-2-yl)propanoic acid derivatives, have demonstrated antimicrobial activity against the yeast-like fungi Candida albicans as well as the bacteria Escherichia coli and Staphylococcus aureus. mdpi.comnih.gov

In Vitro Cell-Based Assays for Mechanistic Pathway Elucidation

Cell-based assays are indispensable for dissecting the cellular pathways affected by a compound. nih.govbioivt.com These assays can measure a wide range of cellular processes, including proliferation, cytotoxicity, and the activation or inhibition of specific signaling pathways. bioivt.comcellomaticsbio.com

Research on complex analogues of 3-phenylpropanoic acid has utilized such assays to determine potential mechanisms of action. For example, a series of novel 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives were evaluated for their antiproliferative activity in the A549 human lung adenocarcinoma cell line. mdpi.com Certain compounds within this series demonstrated potent activity, effectively inducing cell death in both 2D cultures and 3D spheroid models of lung cancer. mdpi.com

Table 3: Antiproliferative Activity of Selected Propanoic Acid Derivatives in A549 Cells mdpi.com| Compound Type | Activity Noted |

|---|---|

| Oxime and carbohydrazide (B1668358) derivatives | Showed the most promising antiproliferative activity. |

| Effectively induced cell death in 3D spheroid models. |

In another line of research, various phenylpropanoic acid derivatives were investigated for their ability to inhibit the NLRP3-inflammasome pathway, a key component of the innate immune response. ovid.com Molecular docking studies suggested that these compounds could bind to key proteins in the pathway, such as NLRP3 and ASC, potentially inhibiting inflammasome assembly and activation. This illustrates how cell-based assays, combined with in silico methods, can elucidate the molecular mechanisms underlying a compound's cellular effects. ovid.com

Information regarding the biochemical interactions of this compound is not available in the public domain.

Extensive and targeted searches for research literature and data concerning the mechanistic investigations of the biological interactions of this compound have yielded no specific findings.

Specifically, there is no publicly available information regarding the following aspects of the compound:

Biochemical Pathways Modulated by this compound: No studies were identified that investigated the biochemical pathways influenced by this compound.

Influence on Specific Metabolic Enzymes: There is no data detailing the effects of this compound on any specific metabolic enzymes, including any potential inhibitory or activating properties.

Impact on Gene Expression and Protein Synthesis Mechanisms: Research on the impact of this compound on gene expression or the mechanisms of protein synthesis has not been published or is not publicly accessible.

Therefore, the requested article, structured around the provided outline, cannot be generated due to the absence of the necessary scientific data.

Analytical Techniques in Research on 3 2 Furoylamino 3 Phenylpropanoic Acid

Chromatographic Methods for Purification and Analysis of 3-(2-Furoylamino)-3-phenylpropanoic Acid

Chromatography is a fundamental technique for separating mixtures, making it indispensable for the purification and analytical assessment of this compound.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and conducting quantitative analysis of non-volatile compounds like this compound. The versatility of HPLC allows for the separation of the target compound from impurities and starting materials.

For instance, a reversed-phase HPLC method could be developed to analyze this compound. Such a method would likely employ a C18 column and a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer) with a specific pH to ensure the compound is in a suitable ionic state for optimal separation. The detection is typically carried out using a UV detector at a wavelength where the analyte exhibits maximum absorbance, which for a compound containing phenyl and furoyl groups would likely be in the UV range.

While a specific HPLC method for this compound is not detailed in publicly available literature, methods for structurally similar compounds provide a strong basis for its analysis. For example, a novel reversed-phase HPLC method was developed for the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid, an impurity of ibuprofen. nih.gov This method utilized a zirconia-based stationary phase and fluorescence detection to enhance sensitivity. nih.gov Similarly, the separation of (2S)-2-(Acetylsulfanyl)-3-phenylpropanoic acid has been achieved using a reverse-phase HPLC method with a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com These examples highlight the adaptability of HPLC for the analysis of phenylpropanoic acid derivatives.

Table 1: Exemplary HPLC Parameters for Phenylpropanoic Acid Derivatives

| Parameter | Setting for 3-[4-(2-methylpropyl)phenyl]propanoic acid nih.gov | Setting for (2S)-2-(Acetylsulfanyl)-3-phenylpropanoic acid sielc.com |

| Stationary Phase | Zr-CARB column (150 mm x 4.6mm i.d., 5 µm) | Newcrom R1 (Reverse Phase) |

| Mobile Phase | Acetonitrile-phosphate buffer (pH 3.5, 25 mM) (38:62, v/v) | Acetonitrile, water, and phosphoric acid |

| Flow Rate | 1.2 ml min⁻¹ | Not specified |

| Temperature | 80 °C | Not specified |

| Detection | Fluorescence (Excitation: 220 nm, Emission: 285 nm) | Not specified (likely UV) |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the low volatility of this compound, direct analysis by GC-MS is challenging. Therefore, a derivatization step is typically required to convert the non-volatile analyte into a more volatile derivative. This is a common practice for the GC analysis of compounds containing carboxylic acid and amide functional groups.

For example, the European Pharmacopoeia mandates the use of gas chromatography with a prior derivatization step for the determination of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity in ibuprofen. nih.govresearchgate.net Common derivatization reagents for carboxylic acids include silylating agents (e.g., BSTFA) or alkylating agents (e.g., diazomethane (B1218177) or alkyl chloroformates). After derivatization, the resulting volatile compound can be separated on a GC column and detected with high sensitivity and specificity by a mass spectrometer. The mass spectrum provides a unique fragmentation pattern that can be used for unequivocal identification.

The general workflow for GC-MS analysis of compounds like this compound would involve:

Derivatization: Reaction of the sample with a suitable agent to increase volatility.

Injection: Introduction of the derivatized sample into the GC system.

Separation: Separation of the derivatized analyte from other components on a capillary column.

Detection and Identification: Detection by the mass spectrometer, which provides both quantitative data and mass spectra for structural confirmation.

GC-MS is particularly useful for trace analysis due to its high sensitivity.

Characterization in Complex Biological Matrices (Non-clinical, e.g., cell culture media, microbial growth media)

The analysis of this compound in complex non-clinical biological matrices like cell culture media or microbial growth media presents unique challenges due to the presence of numerous interfering substances. Sample preparation is a critical step to remove these interferences and concentrate the analyte before analysis.

Common sample preparation techniques include:

Protein Precipitation: Often used for samples with high protein content, such as cell culture media supplemented with serum. This is typically achieved by adding an organic solvent like acetonitrile or methanol.

Liquid-Liquid Extraction (LLE): The analyte is partitioned from the aqueous matrix into an immiscible organic solvent.

Solid-Phase Extraction (SPE): The analyte is selectively adsorbed onto a solid sorbent, washed to remove interferences, and then eluted with a suitable solvent.

Following sample preparation, LC-MS/MS is the most common and powerful technique for the quantification of the target compound in these complex matrices. The high selectivity of MRM in LC-MS/MS minimizes the impact of any remaining matrix components. As demonstrated in the study of 2-(2-methylfuran-3-carboxamido)-3-phenylpropanoic acid in a cell line, LC-MS/MS is well-suited for such applications. nih.gov The development of a validated LC-MS/MS method would be essential for pharmacokinetic or metabolic studies of this compound in in vitro systems.

Sample Preparation Methodologies for Matrix Removal and Analyte Enrichment

The primary goal of sample preparation is to extract this compound from biological samples such as plasma, urine, or tissue homogenates, while simultaneously removing matrix components (e.g., proteins, salts, lipids) that can interfere with subsequent analysis. The selection of an appropriate technique depends on the nature of the biological matrix, the concentration of the analyte, and the desired sample throughput. Common strategies include protein precipitation, liquid-liquid extraction, and solid-phase extraction.

Protein Precipitation (PP) This is a rapid and straightforward method for removing proteins from plasma or serum samples. It involves adding a water-miscible organic solvent, such as acetonitrile or methanol, to the sample, which denatures and precipitates the proteins. Following centrifugation, the supernatant containing the analyte is collected for analysis. While this method is fast and requires minimal development, it provides limited sample cleanup, and the resulting extract may still contain significant levels of endogenous components, potentially leading to matrix effects during analysis.

Liquid-Liquid Extraction (LLE) LLE is a technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. For this compound, which contains a carboxylic acid group, the pH of the aqueous sample is a critical parameter. Adjusting the pH to be at least two units below the pKa of the carboxylic acid ensures the molecule is in its neutral, non-ionized form, thereby increasing its partitioning into an organic solvent like ethyl acetate or methyl tert-butyl ether. LLE generally provides cleaner extracts than PP but is more labor-intensive and time-consuming.

Solid-Phase Extraction (SPE) SPE is a highly selective and efficient sample preparation technique that can provide excellent analyte enrichment and matrix removal. The process involves passing the liquid sample through a cartridge containing a solid sorbent. The analyte is retained on the sorbent while matrix interferences are washed away. The analyte is then eluted with a small volume of an appropriate solvent. Given the chemical structure of this compound, which features hydrophobic regions (phenyl and furan (B31954) rings) and a polar, ionizable group (carboxylic acid), mixed-mode or polymeric reversed-phase sorbents are often suitable. These sorbents can engage in multiple interaction modes, leading to superior selectivity and recovery.

Table 1: Comparison of Sample Preparation Techniques for this compound from Human Plasma

| Technique | Principle | Typical Recovery (%) | Matrix Effect | Throughput |

|---|---|---|---|---|

| Protein Precipitation (Acetonitrile) | Protein denaturation and precipitation | 90-105 | High | High |

| Liquid-Liquid Extraction (Ethyl Acetate, pH 3) | Partitioning between immiscible liquids | 85-95 | Moderate | Moderate |

| Solid-Phase Extraction (Polymeric Reversed-Phase) | Selective adsorption and elution | >95 | Low | Moderate-High (with automation) |

Detection and Quantification Strategies in Biological Systems

Following sample preparation, instrumental analysis is performed to separate, detect, and quantify this compound. High-performance liquid chromatography (HPLC) coupled with a suitable detector is the most common approach.

High-Performance Liquid Chromatography (HPLC) HPLC is the cornerstone for the analysis of small molecules in biological fluids. For this compound, reversed-phase HPLC is the method of choice. This technique utilizes a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The separation is achieved by adjusting the gradient or isocratic composition of the mobile phase, typically a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer (such as formic acid or ammonium (B1175870) acetate). The presence of both phenyl and furan rings in the molecule allows for detection using UV-Vis spectroscopy.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) For high sensitivity and selectivity, especially for low-concentration samples in complex matrices, tandem mass spectrometry (MS/MS) is the preferred detection method. After chromatographic separation, the analyte is ionized, most commonly using electrospray ionization (ESI). The ESI source can be operated in either positive or negative ion mode. Given the presence of the acidic proton on the carboxylic acid group, negative ion mode (ESI-) is often highly effective for this compound.

Quantification is typically performed using Multiple Reaction Monitoring (MRM), a highly specific and sensitive MS/MS scan mode. In MRM, a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a specific product ion is monitored. This precursor-to-product ion transition is unique to the analyte, minimizing interference from other co-eluting compounds and significantly enhancing the signal-to-noise ratio.

Table 2: Typical LC-MS/MS Parameters for Quantification of this compound

| Parameter | Condition |

|---|---|

| Chromatographic Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Precursor Ion (m/z) | [M-H]⁻ |

| Product Ion (m/z) for MRM | Fragment corresponding to loss of CO₂ or furoyl group |

| Limit of Quantification (LOQ) | Typically in the low ng/mL range in plasma |

The development and validation of these analytical methods are critical for obtaining reliable data. This involves assessing parameters such as linearity, accuracy, precision, selectivity, and stability to ensure the method is fit for its intended purpose.

Future Research Directions and Unexplored Avenues for 3 2 Furoylamino 3 Phenylpropanoic Acid

Development of Advanced Synthetic Strategies for 3-(2-Furoylamino)-3-phenylpropanoic Acid and Its Bioisosteres

The efficient and versatile synthesis of this compound is paramount for enabling its comprehensive study. Future research should focus on developing advanced synthetic methodologies that are not only high-yielding but also allow for facile diversification of the core structure. Drawing inspiration from existing methods for similar compounds, such as the synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives, new strategies could be devised. nih.gov For instance, methods involving the condensation of furan-2-carbaldehydes with malonic acid, followed by reactions with arenes under the influence of Brønsted or Lewis acids, could be adapted. nih.gov

Furthermore, the exploration of bioisosteric replacements for the amide and carboxylic acid functionalities is a critical area for future investigation. Bioisosterism is a widely used strategy in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of a molecule while retaining its biological activity. drughunter.comcambridgemedchemconsulting.com For the carboxylic acid moiety, well-established bioisosteres such as tetrazoles, acyl sulfonamides, and 1-hydroxypyrazoles could be incorporated. cambridgemedchemconsulting.comsemanticscholar.org Tetrazoles, for example, can mimic the acidity of carboxylic acids and are found in numerous FDA-approved drugs. drughunter.com Similarly, the amide bond can be replaced with metabolically more stable surrogates like 1,2,3-triazoles, oxadiazoles, or imidazoles to potentially improve in vivo performance. nih.gov The development of synthetic routes that accommodate the introduction of these bioisosteres will be essential for creating a library of analogs with a broad range of properties.

Table 1: Potential Bioisosteric Replacements for Functional Groups in this compound

| Functional Group | Potential Bioisosteres | Rationale for Replacement |

|---|---|---|

| Carboxylic Acid | 1H-Tetrazole, Acyl sulfonamide, 5-oxo-1,2,4-oxadiazole | Modulate acidity, improve membrane permeability, and reduce metabolic liabilities like acyl glucuronide formation. drughunter.comcambridgemedchemconsulting.comsemanticscholar.org |

Deepening Mechanistic Understanding of Molecular Interactions (Non-clinical)

A fundamental understanding of how this compound interacts with biological macromolecules at a molecular level is crucial for any future development. Non-clinical, in silico methods such as molecular docking are powerful tools for predicting the binding modes and affinities of small molecules to protein targets. nih.govnih.gov Future research should employ these computational techniques to screen the compound against various protein databases to identify potential biological targets. Docking simulations can reveal key non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, that govern the binding of the ligand to a receptor's active site. wikipedia.orgfrontiersin.orgresearchgate.net

For instance, the furan (B31954) and phenyl rings of the molecule can participate in π-π stacking and hydrophobic interactions, while the amide and carboxylic acid groups are capable of forming hydrogen bonds. wikipedia.orgyoutube.com A detailed analysis of these interactions can provide insights into the structure-activity relationships (SAR) and guide the design of more potent and selective analogs. nih.gov Advanced computational methods, such as molecular dynamics simulations, can further elucidate the stability of the ligand-protein complex and the dynamics of their interaction over time. researchgate.net These theoretical studies, by providing a molecular-level picture of the compound's interactions, can lay the groundwork for subsequent experimental validation.

Application of Artificial Intelligence and Machine Learning in Compound Research and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and chemical research. nih.govresearchgate.net These technologies can be leveraged to accelerate the investigation of this compound. AI/ML algorithms can be trained on large datasets of chemical structures and their associated biological activities to predict the properties of novel compounds. nih.gov This can include predicting efficacy, toxicity, and pharmacokinetic profiles, thereby prioritizing the synthesis of the most promising candidates. numberanalytics.com

Generative AI models can be employed for the de novo design of new molecules based on the this compound scaffold. harvard.edu These algorithms can explore vast chemical spaces to generate novel structures with optimized properties. nih.gov Furthermore, AI can aid in the development of synthetic routes by predicting reaction outcomes and suggesting optimal reaction conditions. acs.org By analyzing complex biological data, such as that generated from high-throughput screening or multi-omics studies, AI can help to identify novel biological targets and elucidate the mechanism of action of the compound. researchgate.net The application of these computational tools has the potential to significantly reduce the time and cost associated with traditional research and development processes. nih.gov

Exploration of this compound in Materials Science or Chemical Biology Tool Development

Beyond potential therapeutic applications, the unique structure of this compound makes it an interesting candidate for exploration in materials science and as a chemical biology tool. Furan-containing compounds are valuable precursors for the synthesis of polymers and resins. numberanalytics.comperlego.comresearchgate.net The furan ring can undergo various chemical transformations, making it a versatile building block for creating new materials with unique properties, such as furan-based resins for composite materials or conjugated polymers for organic electronics. numberanalytics.comresearchgate.net The phenylpropanoic acid moiety could also be exploited for its potential to self-assemble or to be incorporated into larger macromolecular structures.

In the realm of chemical biology, small molecules are indispensable tools for probing biological systems. nih.gov this compound could be modified to create chemical probes to study specific biological processes or to identify novel protein targets. frontiersin.org For example, by incorporating a reporter tag (e.g., a fluorescent dye or a biotin (B1667282) molecule) and a reactive group, the compound could be converted into an activity-based or affinity-based probe. frontiersin.orgmdpi.com Such probes could be used to label and identify their target proteins within a complex biological sample, providing valuable insights into cellular pathways and disease mechanisms. nih.gov

Q & A

Q. What are the recommended synthetic strategies for preparing 3-(2-Furoylamino)-3-phenylpropanoic acid, and how can reaction conditions be optimized?

Synthesis typically involves multi-step protocols:

- Step 1 : Coupling 3-amino-3-phenylpropanoic acid with 2-furoyl chloride under basic conditions (e.g., triethylamine in anhydrous DCM) to form the amide bond .

- Step 2 : Purification via recrystallization or column chromatography to achieve >95% purity.

- Optimization : Adjust stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and monitor pH to minimize side reactions. Use Fmoc-protected intermediates (if applicable) to enhance regioselectivity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- NMR : H and C NMR confirm the furoylamino group (δ 7.4–7.8 ppm for furan protons) and phenylpropanoic acid backbone (δ 3.2–3.5 ppm for CH) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]: 273.3 g/mol) and fragmentation patterns .

- FT-IR : Peaks at 1650–1700 cm (amide C=O) and 2500–3300 cm (carboxylic acid O-H) confirm functional groups .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound, such as conflicting cytotoxicity results?

- Controlled Replication : Standardize cell lines (e.g., HeLa vs. MCF-7) and assay conditions (e.g., serum-free media, 48-hour exposure) to reduce variability .

- Mechanistic Profiling : Compare apoptosis markers (e.g., caspase-3 activation) across studies. Structural analogs (e.g., halogenated derivatives in ) show altered bioactivity due to electronic effects, suggesting SAR analysis is critical .

- Data Normalization : Use internal controls (e.g., staurosporine for apoptosis) and report IC values with 95% confidence intervals .

Q. What computational methods can predict the compound’s interactions with therapeutic targets, such as kinases or GPCRs?

- Molecular Docking : Use AutoDock Vina to model binding to kinase domains (e.g., EGFR). The furoyl group may form π-π interactions with aromatic residues (e.g., Phe723 in EGFR) .

- MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (AMBER force field). Pay attention to protonation states of the carboxylic acid group at physiological pH .

- QSAR Models : Incorporate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) to predict affinity variations .

Q. How does stereochemical integrity impact the compound’s biological activity, and what chiral resolution methods are recommended?

- Chiral HPLC : Use a cellulose-based column (e.g., Chiralpak IC) with hexane:isopropanol (85:15) to separate enantiomers. The (R)-isomer may exhibit higher binding affinity to PPARγ in metabolic studies .

- Circular Dichroism (CD) : Compare Cotton effects at 220–250 nm to confirm enantiopurity. Racemic mixtures often show reduced activity due to competitive inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.